3-(Furan-2-ylmethoxy)propane-1,2-diol
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Overview
Description
3-(Furan-2-ylmethoxy)propane-1,2-diol is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Catalysis
Regioselective Synthesis of Furan Derivatives
A novel approach to synthesizing 3-substituted furan-2(5H)-ones involves the palladium-catalyzed reductive carbonylation of alk-1-ynes. This method presents a regioselective pathway to obtaining furan derivatives under mild conditions, offering fair yields and highlighting the potential of 3-(Furan-2-ylmethoxy)propane-1,2-diol as an intermediate in organic synthesis (Gabriele et al., 1999).
Chemoselective Acetalization of Carbonyl Compounds
The use of silylated diols, including structures related to this compound, in the N-Bromosuccinimide (NBS) catalyzed acetalization of carbonyl compounds under neutral conditions, demonstrates chemoselectivity and efficiency in forming 1,3-dioxanes and pentaerythritol diacetals. This process is notable for its compatibility with a variety of functional groups, offering a versatile method for synthesizing protected forms of carbonyl compounds (Karimi et al., 2005).
Renewable Energy and Materials Science
Renewable Jet-fuel Range Alkanes
The hydrodeoxygenation of lignocellulose-derived high-carbon furylmethanes, akin to this compound, over ReOx-modified Ir/SiO2 catalysts, showcases the production of renewable jet-fuel-range alkanes under mild conditions. This research not only contributes to the development of sustainable aviation fuels but also demonstrates the catalytic prowess of ReOx/Ir/SiO2 in facilitating the conversion of furan derivatives into valuable alkanes (Liu et al., 2017).
Furan Hydrogenation Studies
The hydrogenation of furan over Pt surfaces and nanoparticles, exploring the adsorption and conversion processes at the molecular level, offers insights into the catalytic mechanisms that could be relevant for the processing of this compound. This study aids in understanding the surface chemistry involved in the hydrogenation of furan compounds, potentially leading to improved catalyst designs for biomass-derived chemicals (Kliewer et al., 2010).
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
Properties
IUPAC Name |
3-(furan-2-ylmethoxy)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHJIUJMUBIEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.